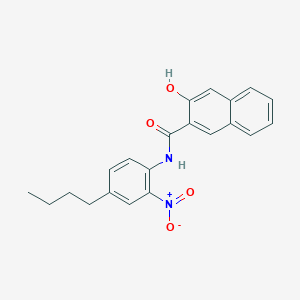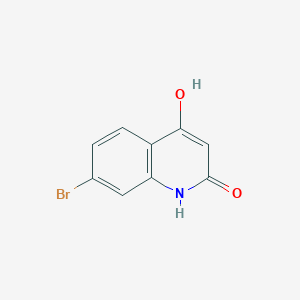![molecular formula C38H38N4O6S2 B12454697 N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12454697.png)
N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfamoylphenyl groups attached to a benzene-1,4-dicarboxamide core, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with 4-aminophenylbenzene-1,4-dicarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism by which N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target proteins. The benzene-1,4-dicarboxamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: A related compound with amino groups instead of sulfamoyl groups.
1,4-Bis(trimethylsilyl)benzene: Another compound with a benzene core, but with trimethylsilyl groups instead of sulfamoyl groups.
Uniqueness
N1,N4-BIS({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of sulfamoyl and benzene-1,4-dicarboxamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for applications requiring stability, functional versatility, and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C38H38N4O6S2 |
|---|---|
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C38H38N4O6S2/c1-23-19-25(3)35(26(4)20-23)41-49(45,46)33-15-11-31(12-16-33)39-37(43)29-7-9-30(10-8-29)38(44)40-32-13-17-34(18-14-32)50(47,48)42-36-27(5)21-24(2)22-28(36)6/h7-22,41-42H,1-6H3,(H,39,43)(H,40,44) |
Clé InChI |
XVUFNFFMRRPCHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)

![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

![Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate](/img/structure/B12454663.png)

![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)
![3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12454679.png)

![methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12454702.png)
